molecular formula C15H13NO B11106419 1,3-Diphenyl-2-propen-1-one oxime

1,3-Diphenyl-2-propen-1-one oxime

Cat. No.: B11106419
M. Wt: 223.27 g/mol
InChI Key: IXQYPXRYRSEMAA-AQVAVHIYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-2-propen-1-one oxime can be synthesized through the reaction of chalcone with hydroxylamine hydrochloride in the presence of a base. The general procedure involves dissolving chalcone in ethanol, adding hydroxylamine hydrochloride, and then adding a base such as sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, and the resulting product is isolated by filtration and recrystallization.

Example Procedure:

  • Dissolve chalcone (1.0 g) in ethanol (20 mL).
  • Add hydroxylamine hydrochloride (0.5 g) to the solution.
  • Add sodium hydroxide (0.5 g) to the mixture.
  • Stir the reaction mixture at room temperature for 4 hours.
  • Filter the precipitate and recrystallize from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2-propen-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

1,3-Diphenyl-2-propen-1-one oxime has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: Investigated for its anticancer properties and ability to inhibit certain enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

1,3-Diphenyl-2-propen-1-one oxime can be compared with other similar compounds, such as:

    Chalcone: The parent compound, which lacks the oxime group but shares the α,β-unsaturated carbonyl system.

    Chalcone derivatives: Compounds with various substituents on the aromatic rings, exhibiting different biological activities.

    Other oximes: Compounds with the oxime functional group attached to different carbon frameworks, showing diverse reactivity and applications.

Uniqueness: this compound is unique due to its combination of the chalcone backbone and the oxime functional group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and exhibit various biological activities.

Comparison with Similar Compounds

  • Chalcone
  • 1,3-Diphenyl-2-propen-1-one
  • Benzalacetophenone oxime
  • 2-Propen-1-one, 1,3-diphenyl-, (E)-oxime

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

(NZ)-N-[(E)-1,3-diphenylprop-2-enylidene]hydroxylamine

InChI

InChI=1S/C15H13NO/c17-16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,17H/b12-11+,16-15-

InChI Key

IXQYPXRYRSEMAA-AQVAVHIYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=N/O)/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NO)C2=CC=CC=C2

Origin of Product

United States

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